1-(2-Amino-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(2-Amino-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a synthetic organic compound known for its unique chemical structure and properties. This compound features a trifluoromethylthio group, an amino group, and a chloropropanone moiety, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(2-Amino-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps, including the introduction of the trifluoromethylthio group and the chloropropanone moiety. One common synthetic route involves the reaction of 2-amino-6-(trifluoromethylthio)benzene with a chloropropanone derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
1-(2-Amino-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the trifluoromethylthio group to a trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloropropanone moiety, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Amino-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Amino-6-(trifluoromethylthio)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:
2-Amino-6-(trifluoromethylthio)benzothiazole: Known for its anticonvulsant properties and use as a sodium channel blocker.
Indole derivatives: These compounds also exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
Thiazolidine derivatives: Known for their diverse therapeutic applications, including anticancer, anticonvulsant, and antimicrobial activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9ClF3NOS |
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Molecular Weight |
283.70 g/mol |
IUPAC Name |
1-[2-amino-6-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NOS/c11-5-4-7(16)9-6(15)2-1-3-8(9)17-10(12,13)14/h1-3H,4-5,15H2 |
InChI Key |
VUPNQXIMIZSQHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)C(=O)CCCl)N |
Origin of Product |
United States |
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